Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Technical Monograph: Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
[1]
Core Identity & Chemical Profile[1][2][3][4][5]
Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate is a highly functionalized indole scaffold utilized primarily as a pharmacophore precursor in medicinal chemistry.[1] Its structural duality—possessing both an electrophilic formyl group at C3 and a nucleophilic/electrophilic ester moiety at C2—makes it a "linchpin" intermediate for synthesizing condensed heterocyclic systems, including
Chemical Specifications
| Property | Data |
| CAS Number | 79652-35-0 |
| IUPAC Name | Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| Core Scaffold | Indole (Benzo[b]pyrrole) |
| Key Substituents | Formyl (-CHO) at C3; Ethoxycarbonyl (-COOEt) at C2; Methyl (-CH3) at C5 |
| Physical State | Pale yellow to tan solid |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; sparingly soluble in water |
Synthetic Architecture
The synthesis of this compound relies on the regioselective functionalization of the indole core.[1] The most robust industrial and laboratory-scale route involves a two-stage workflow: constructing the indole ring (often via Fischer Indole Synthesis) followed by C3-formylation via the Vilsmeier-Haack reaction .[1]
Retrosynthetic Analysis
The C3 position of the indole ring is inherently nucleophilic (enamine-like character).[1] However, the presence of the electron-withdrawing ester at C2 stabilizes the ring, requiring a potent electrophile for substitution.[1] The Vilsmeier reagent (chloroiminium ion) is ideal for this transformation.[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Step-wise synthetic pathway from raw materials to the target aldehyde.[1]
Mechanistic Insight: The Vilsmeier-Haack Formylation[1][4][8][9]
The critical step in synthesizing CAS 79652-35-0 is the introduction of the aldehyde at the C3 position.[1] This is not a trivial electrophilic aromatic substitution (EAS) due to the deactivating nature of the C2-ester.[1]
Mechanism:
-
Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (
) to generate the electrophilic chloromethyliminium salt (Vilsmeier reagent).[1][2][3] -
Nucleophilic Attack: The indole nitrogen donates electron density, pushing the C3-C2 double bond to attack the iminium carbon.[1] The 5-methyl group exerts a weak inductive effect (+I), slightly enhancing nucleophilicity compared to the non-methylated analog.[1]
-
Intermediate Stabilization: The resulting iminium intermediate is hydrolyzed (usually with sodium acetate or water) to reveal the aldehyde functionality.[1]
Critical Control Point: The reaction temperature must be strictly controlled (typically 0°C to RT initially, then heating) to prevent polymerization or attack at the nitrogen (N-formylation), although the steric bulk of the ester usually protects the N1 position.[1]
Reactivity & Applications in Drug Discovery[1]
This molecule acts as a divergent intermediate.[1][4] The C3-aldehyde and C2-ester provide orthogonal handles for cyclization.[1]
Medicinal Chemistry Applications[1][7][11]
-
Kinase Inhibitors: The indole scaffold is a privileged structure in kinase inhibition (e.g., VEGFR, GSK-3
).[1] Condensation of the C3-aldehyde with oxindoles or hydrazine derivatives yields vinyl-indoles with potent inhibitory profiles.[1] -
Aplysinopsin Analogues: Condensation with creatinine or thiohydantoin derivatives yields analogues of Aplysinopsin, a marine natural product with cytotoxic and serotonergic activity.[1]
-
-Carboline Synthesis: Reaction with amines followed by cyclization allows for the construction of the tricyclic
-carboline skeleton, essential in DNA-intercalating antitumor drugs.[1]
Reactivity Map (Graphviz)[1]
Figure 2: Divergent synthetic utility of the target compound.[1]
Experimental Protocol: Vilsmeier-Haack Formylation[1][4][7][8][9]
Objective: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate from Ethyl 5-methyl-1H-indole-2-carboxylate.
Reagents:
-
Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)[1]
-
Phosphorus Oxychloride (
) (1.2 - 1.5 eq) -
N,N-Dimethylformamide (DMF) (Solvent/Reagent, 5-10 volumes)[1]
-
Sodium Acetate (sat.[1][5] aq.) or Ice Water (for quenching)[1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dispense anhydrous DMF. -
Reagent Generation: Cool the DMF to 0°C using an ice bath. Add
dropwise over 15-20 minutes.[1] Caution: Exothermic reaction.[1] Stir for 30 minutes to form the Vilsmeier complex (solution may turn yellow/orange). -
Addition: Dissolve the indole precursor in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
-
Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC, typically 30% EtOAc/Hexane), heat to 60-80°C for 2-4 hours.[1] The C2-ester deactivates the ring, often necessitating thermal energy.[1]
-
Quenching: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH and facilitate hydrolysis of the iminium salt). Stir vigorously for 1 hour.
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash with copious water, and dry.[1] Alternatively, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the distinct aldehyde proton singlet at
10.0–10.8 ppm.[1] The NH proton should appear broad around 12.0+ ppm.[1] -
IR: Two strong carbonyl bands.[1] Ester
1700-1720 ; Aldehyde 1650-1680 (often lowered due to conjugation).[1]
References
-
Jakše, R., et al. (2025).[1][6][5] Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (2022).[1] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
